molecular formula C17H25ClFNO4 B4084328 Ethyl 1-[3-(2-fluorophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride

Ethyl 1-[3-(2-fluorophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride

Cat. No.: B4084328
M. Wt: 361.8 g/mol
InChI Key: JNOFPOZLMNZXCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[3-(2-fluorophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a fluorophenoxy group, and a hydroxypropyl chain, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[3-(2-fluorophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenoxy group, and the attachment of the hydroxypropyl chain. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenoxy Group: This step often involves nucleophilic substitution reactions where a fluorophenol derivative reacts with a suitable electrophile.

    Attachment of the Hydroxypropyl Chain: This can be done through alkylation reactions using hydroxypropyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(2-fluorophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 1-[3-(2-fluorophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular processes.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 1-[3-(2-fluorophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity, while the hydroxypropyl chain can influence the compound’s solubility and bioavailability. The piperidine ring may play a role in stabilizing the compound’s structure and facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Ethyl 1-[3-(2-fluorophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride can be compared with other similar compounds, such as:

    Ethyl 1-[3-(2-chlorophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride: This compound has a chlorophenoxy group instead of a fluorophenoxy group, which may affect its reactivity and biological activity.

    Ethyl 1-[3-(2-methylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride: The presence of a methyl group can influence the compound’s steric properties and interactions with other molecules.

    Ethyl 1-[3-(2-hydroxyphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride: The additional hydroxy group can enhance hydrogen bonding and solubility.

These comparisons highlight the unique features of this compound, such as its fluorophenoxy group, which can significantly influence its chemical and biological properties.

Properties

IUPAC Name

ethyl 1-[3-(2-fluorophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNO4.ClH/c1-2-22-17(21)13-7-9-19(10-8-13)11-14(20)12-23-16-6-4-3-5-15(16)18;/h3-6,13-14,20H,2,7-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOFPOZLMNZXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC(COC2=CC=CC=C2F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-[3-(2-fluorophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 1-[3-(2-fluorophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride
Reactant of Route 3
Reactant of Route 3
Ethyl 1-[3-(2-fluorophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride
Reactant of Route 4
Reactant of Route 4
Ethyl 1-[3-(2-fluorophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride
Reactant of Route 5
Reactant of Route 5
Ethyl 1-[3-(2-fluorophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride
Reactant of Route 6
Reactant of Route 6
Ethyl 1-[3-(2-fluorophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.